

A Comparative Guide to the Cross-Species Metabolism of Dihydromyricetin

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Compound of Interest		
Compound Name:	Dihydrosesamin	
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Disclaimer: Initial searches for "**Dihydrosesamin**" did not yield any relevant results. This guide proceeds under the assumption that the intended compound of interest is Dihydromyricetin (DHM), a structurally related and well-studied flavonoid. All data and information presented herein pertain to Dihydromyricetin.

This guide provides a comprehensive cross-species comparison of Dihydromyricetin (DHM) metabolism, targeting researchers, scientists, and drug development professionals. The information is compiled from various in vivo and in vitro studies to facilitate an understanding of the metabolic similarities and differences between humans, rats, and mice.

Data Presentation

The metabolic landscape of DHM is characterized by Phase I (oxidation, reduction, dehydroxylation) and Phase II (glucuronidation, sulfation, methylation) reactions. The identified metabolites across different species are summarized below.

Table 1: Summary of Dihydromyricetin (DHM) Metabolites Identified in Human, Rat, and Mouse



Metabolite Class	Specific Metabolite	Human (in vitro)	Rat (in vivo)	Mouse (in vivo)
Phase I				
Dehydroxylated	4'-Dehydroxy- Dihydromyricetin	Not Reported	Yes[1][2]	Yes[3][4]
Phase II				
Glucuronide Conjugates	Glucuronide- Dihydromyricetin (G-DHM)	Not Reported	Yes[1][2]	Yes[3][4]
Glucuronide-3'- O-methoxy- dihydromyricetin	Not Reported	Yes[1][2]	Yes[3][4]	
Glucuronide-4'- O-methoxy- dihydromyricetin	Not Reported	Yes[1][2]	Yes[3][4]	
Glucuronide- dehydroxy- dihydromyricetin	Not Reported	Yes[1][2]	Yes[3][4]	
Methylated Conjugates	3'-O-methyl- dihydromyricetin	Not Reported	Yes[1][2]	Yes[3][4]
4'-O-methyl- dihydromyricetin	Not Reported	Yes[1][2]	Yes[3][4]	
Sulfated Conjugates	Sulfate- Dihydromyricetin	Not Reported	Yes[1]	Not Detected in Serum[4]
Other	A total of 49 metabolites were identified in rat plasma, urine, and feces, including various hydroxylated,	Not Applicable	Yes[2]	Not Reported



methylated, glucuronidated, and sulfated forms.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Dihydromyricetin[5][6]

CYP Isoform	Inhibition Type	IC50 (μM)	Ki (μM)
CYP3A4	Non-competitive, Time-dependent	14.75	6.06
CYP2E1	Competitive	25.74	9.24
CYP2D6	Competitive	22.69	10.52
CYP1A2	No significant inhibition	>100	-
CYP2A6	No significant inhibition	>100	-
CYP2C9	No significant inhibition	>100	-
CYP2C19	No significant inhibition	>100	-
CYP2C8	No significant inhibition	>100	-

Table 3: In Vitro Inhibition of Rat Cytochrome P450 Enzymes by Dihydromyricetin[7]

CYP Isoform	IC50 (mmol.L-1)
CYP1A1/2	4.1
CYP1A2	14.2
CYP2B1	98.5



Table 4: Pharmacokinetic Parameters of Dihydromyricetin in Rats and Mice

| Species | Administration Route | Dose | Cmax | Tmax (h) | t1/2 (h) | AUC(0-t) | Absolute Bioavailability (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | Rat | Intravenous | 2 mg/kg | 165.67 \pm 16.35 ng/mL | - | 2.05 \pm 0.52 | 410.73 \pm 78.12 ng·h/mL | - |[8] | | Rat | Oral | 20 mg/kg | 21.63 \pm 3.62 ng/mL | ~2.67 | 3.70 \pm 0.99 | 164.97 \pm 41.76 ng·h/mL | 4.02 |[8] | | Mouse (Male) | Oral | 50 mg/kg | - | - | - | 2.5 μ M·h | - |[3][4] | | Mouse (Female) | Oral | 50 mg/kg | - | - | - | 0.7 μ M·h | - |[3][4] | | Mouse (Male) | Intraperitoneal | 50 mg/kg | - | - | - | 18.1 μ M·h | - |[4] | Mouse (Female) | Intraperitoneal | 50 mg/kg | - | - | - | 17.3 μ M·h | - |[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided to allow for replication and further investigation.

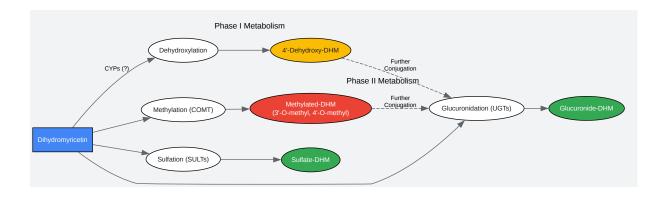
- 1. In Vivo Metabolite Profiling in Rodents
- Animal Models: Male and female Sprague-Dawley rats or C57BL/6J mice are commonly used.[2][3][8] Animals are housed in controlled environments with standard diet and water ad libitum.
- Drug Administration: Dihydromyricetin is administered orally (e.g., 20-50 mg/kg) or intravenously (e.g., 2 mg/kg) as a solution or suspension.[3][8]
- Sample Collection: Blood, urine, and feces are collected at predetermined time points post-administration.[2][3] Brain tissue may also be collected after euthanasia.[3]
- Sample Preparation:
 - Plasma/Serum: Blood is centrifuged to separate plasma or serum.[3] Proteins are
 precipitated using a solvent like acetonitrile, followed by centrifugation. The supernatant is
 then collected for analysis.
 - Urine and Feces: Samples are homogenized and extracted with organic solvents (e.g., methanol, ethyl acetate).[2]
 - Tissue: Tissues are homogenized in an appropriate buffer and extracted.



- Analytical Method: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the primary method for the separation and identification of metabolites.[2][3] High-resolution mass spectrometry (e.g., Q-Exactive Orbitrap MS) can be used for accurate mass measurements and elemental composition determination.[2]
- 2. In Vitro Metabolism using Liver Microsomes
- Materials: Pooled human liver microsomes (HLMs) or liver microsomes from rats and mice are used.[5][7] Cofactors such as NADPH are required for CYP-mediated reactions.
- Incubation:
 - A reaction mixture is prepared containing liver microsomes (e.g., 0.2-0.5 mg/mL protein),
 phosphate buffer (pH 7.4), and DHM at various concentrations.
 - The mixture is pre-incubated at 37°C.
 - The reaction is initiated by adding the NADPH solution.
 - The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C with shaking.
 - The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile).
- Analysis:
 - After centrifugation to pellet the protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and any formed metabolites.
 - For enzyme inhibition studies, specific probe substrates for different CYP isoforms are incubated with microsomes in the presence and absence of DHM.[5] The formation of the substrate-specific metabolite is measured to determine the inhibitory effect of DHM.

Visualization of Metabolic Pathways and Experimental Workflows

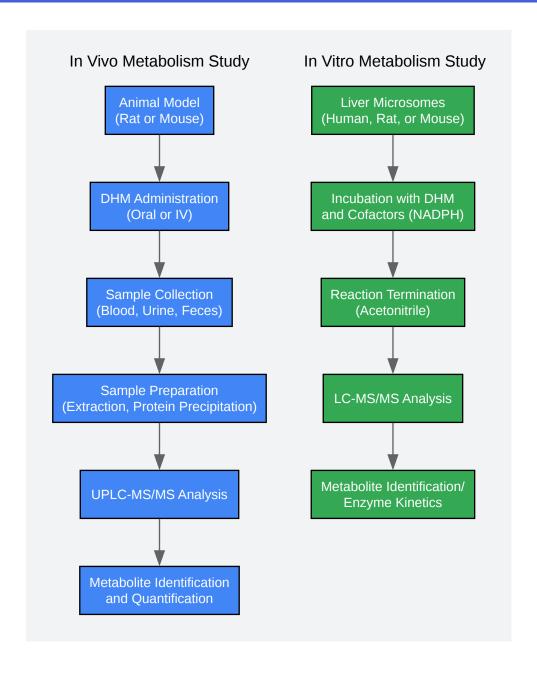




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Caption: Proposed metabolic pathway of Dihydromyricetin (DHM).





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Caption: General experimental workflow for in vivo and in vitro metabolism studies.

Discussion of Cross-Species Differences and Similarities

 Metabolic Pathways: The primary metabolic pathways for DHM, including dehydroxylation, glucuronidation, methylation, and sulfation, appear to be qualitatively similar between rats and mice.[1][2][3][4] While in vivo data for humans is lacking, in vitro studies with human liver



microsomes suggest that CYP-mediated metabolism is likely, and subsequent conjugation reactions would be expected.[5]

- Enzyme Involvement: In humans, DHM shows inhibitory effects on CYP3A4, CYP2E1, and CYP2D6, indicating potential involvement of these enzymes in its metabolism.[5] In rats, DHM interacts with CYP1A1/2 and CYP2B1/2.[7] This suggests that the specific CYP isoforms responsible for DHM metabolism may differ across species.
- Pharmacokinetics: A significant species difference is observed in the oral bioavailability of DHM, which is very low in rats (4.02%).[8] While a direct bioavailability calculation is not available for mice from the provided data, the large difference between oral and intraperitoneal AUC values suggests poor oral absorption in mice as well.[4] Furthermore, sex-dependent differences in oral absorption were noted in mice, with males showing higher exposure than females.[3][4]
- Excretion: In rats, the majority of orally administered DHM is eliminated in the feces, with metabolites detected in both urine and feces.[1]

Conclusion

The metabolism of Dihydromyricetin involves extensive Phase I and Phase II biotransformations in rodents, leading to a variety of metabolites. While the general metabolic pathways seem conserved, the specific enzymes involved and the pharmacokinetic profiles exhibit notable inter-species and even inter-sex differences. The poor oral bioavailability of DHM in rodents is a critical factor to consider in preclinical studies and for predicting human pharmacokinetics. The in vitro data from human liver microsomes provides valuable insights into potential drug-drug interactions via CYP inhibition. Further studies are warranted to fully characterize the metabolism and pharmacokinetics of DHM in humans to support its clinical development.

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